molecular formula C9H14N2O2S B1296906 5-Amino-2,N,N-trimethyl-benzenesulfonamide CAS No. 6331-67-5

5-Amino-2,N,N-trimethyl-benzenesulfonamide

Cat. No.: B1296906
CAS No.: 6331-67-5
M. Wt: 214.29 g/mol
InChI Key: SNBPDMLVDOVULQ-UHFFFAOYSA-N
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Scientific Research Applications

5-Amino-2,N,N-trimethyl-benzenesulfonamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,N,N-trimethyl-benzenesulfonamide typically involves the sulfonation of 2,N,N-trimethyl-aniline followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes steps such as sulfonation, purification, and crystallization to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,N,N-trimethyl-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, various amines, and substituted benzenesulfonamides .

Mechanism of Action

The mechanism of action of 5-Amino-2,N,N-trimethyl-benzenesulfonamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The pathways involved include enzyme inhibition and modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2,N,N-dimethyl-benzenesulfonamide
  • 5-Amino-2,N,N-diethyl-benzenesulfonamide
  • 5-Amino-2,N,N-trimethyl-benzenesulfonic acid

Uniqueness

Compared to similar compounds, 5-Amino-2,N,N-trimethyl-benzenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in proteomics research and other specialized applications .

Properties

IUPAC Name

5-amino-N,N,2-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-7-4-5-8(10)6-9(7)14(12,13)11(2)3/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBPDMLVDOVULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90979418
Record name 5-Amino-N,N,2-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803069
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6331-67-5
Record name 6331-67-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-N,N,2-trimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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